molecular formula C8H13NO3 B13021304 2-Oxa-7-azaspiro[4.4]nonane-9-carboxylic acid

2-Oxa-7-azaspiro[4.4]nonane-9-carboxylic acid

Cat. No.: B13021304
M. Wt: 171.19 g/mol
InChI Key: PBHNFNXCFFXFHC-UHFFFAOYSA-N
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Description

2-Oxa-7-azaspiro[4.4]nonane-9-carboxylic acid: is a chemical compound with the following structural formula:

C8H14NO3\text{C}_8\text{H}_{14}\text{NO}_3 C8​H14​NO3​

It belongs to the class of spiro compounds, characterized by a unique spirocyclic structure. The compound contains a spiro[4.4]nonane ring system, where an oxygen atom (O) and an azetidine nitrogen atom (N) are part of the spiro ring. The carboxylic acid group (-COOH) is attached to the spiro carbon.

Preparation Methods

Synthetic Routes: Several synthetic routes exist for the preparation of 2-Oxa-7-azaspiro[4.4]nonane-9-carboxylic acid. One common approach involves cyclization of appropriate precursors containing the spiro ring system. Specific reaction conditions and reagents may vary, but the overall strategy aims to form the spiro ring and introduce the carboxylic acid functionality.

Industrial Production Methods: While industrial-scale production methods are not widely documented, laboratory-scale synthesis provides a foundation for potential large-scale processes. Optimization of reaction conditions, scalability, and purification steps would be necessary for industrial production.

Chemical Reactions Analysis

Reactivity: 2-Oxa-7-azaspiro[4.4]nonane-9-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: Oxidative transformations of the spiro ring or the carboxylic acid group.

    Reduction: Reduction of functional groups (e.g., carbonyl reduction).

    Substitution: Nucleophilic substitution reactions at the spiro carbon or other reactive sites.

    Acid-Base Reactions: Interaction with bases or acids.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles (e.g., amines, alkoxides) under appropriate conditions.

    Acid-Base Reactions: Strong acids (e.g., sulfuric acid) or strong bases (e.g., sodium hydroxide).

Major Products: The specific products formed depend on the reaction conditions and the functional groups present. Potential products include spiro derivatives, reduced forms, or substituted analogs.

Scientific Research Applications

2-Oxa-7-azaspiro[4.4]nonane-9-carboxylic acid has applications in:

    Medicinal Chemistry: As a scaffold for drug design due to its unique spiro structure.

    Biological Studies: Investigating its interactions with enzymes, receptors, or biological membranes.

    Materials Science: Potential use in polymer chemistry or materials synthesis.

Mechanism of Action

The exact mechanism of action remains an area of research. It likely involves interactions with specific molecular targets, potentially affecting cellular processes or signaling pathways.

Comparison with Similar Compounds

While 2-Oxa-7-azaspiro[4.4]nonane-9-carboxylic acid is relatively unique, similar spiro compounds include:

    Spiro[4.4]nonanes: Other spirocyclic structures with different substituents.

    Spiro[4.4]decane derivatives: Larger spiro rings.

Properties

Molecular Formula

C8H13NO3

Molecular Weight

171.19 g/mol

IUPAC Name

2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid

InChI

InChI=1S/C8H13NO3/c10-7(11)6-3-9-4-8(6)1-2-12-5-8/h6,9H,1-5H2,(H,10,11)

InChI Key

PBHNFNXCFFXFHC-UHFFFAOYSA-N

Canonical SMILES

C1COCC12CNCC2C(=O)O

Origin of Product

United States

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